2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of two methyl groups at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Scientific Research Applications
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Safety and Hazards
Future Directions
The future directions in the research of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” and similar compounds involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring system . The reaction conditions often include heating the mixture to around 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the two methyl groups at the 2-position.
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a different heterocyclic system.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at the 1-position instead of the 2-position.
Uniqueness
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and modify its interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVRDLFDNAGZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542207 | |
Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20364-30-1 | |
Record name | 1,2,3,4-Tetrahydro-2,2-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20364-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes to 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones, and what challenges are associated with them?
A1: [] Researchers have explored several synthetic pathways for 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ones. These include:
Q2: How can the structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline be modified to influence its photophysical properties, and what potential advantages do these modifications offer?
A2: [] Researchers successfully synthesized "reduced" coumarin dyes incorporating an O-phosphorylated 4-(hydroxymethyl)-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment. These dyes, emitting in the blue, green, and red regions, were compared to their 1,2-dihydroquinoline analogs. Results showed that the "reduced coumarins" demonstrated enhanced photostability and brightness compared to their counterparts. This finding highlights the impact of structural modifications on the photophysical properties of this class of compounds, paving the way for their potential use in fluorescence microscopy and other applications demanding high photostability.
Q3: Can N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines be used as a precursor for the synthesis of this compound derivatives, and what factors influence the reaction outcome?
A3: [] Yes, N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, synthesized through the dilithation of N-tert-butoxycarbonylanilines and subsequent reaction with 4-bromo-2-methyl-2-butene, can be utilized as precursors.
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